molecular formula C5H5N3O B574296 1-(1,2,4-Triazin-3-yl)ethanone CAS No. 185445-06-1

1-(1,2,4-Triazin-3-yl)ethanone

Cat. No.: B574296
CAS No.: 185445-06-1
M. Wt: 123.115
InChI Key: JHHXWOPNJASHSD-UHFFFAOYSA-N
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Description

1-(1,2,4-Triazin-3-yl)ethanone is a heterocyclic compound that features a triazine ring attached to an ethanone group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The triazine ring is known for its stability and ability to participate in various chemical reactions, making this compound a versatile compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Triazin-3-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of enaminones with nitrogen nucleophiles can yield triazine derivatives . Another method involves the use of hydrazonoyl chlorides and aromatic diazonium salts to form intermediate hydrazines, which then cyclize to produce triazine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Triazin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a wide range of substituted triazine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(1,2,4-triazin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c1-4(9)5-6-2-3-7-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHXWOPNJASHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665795
Record name 1-(1,2,4-Triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185445-06-1
Record name 1-(1,2,4-Triazin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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